molecular formula C12H16O4S B14916882 (R)-4-(tert-Butoxy)-4-oxo-2-(thiophen-2-yl)butanoic acid

(R)-4-(tert-Butoxy)-4-oxo-2-(thiophen-2-yl)butanoic acid

Cat. No.: B14916882
M. Wt: 256.32 g/mol
InChI Key: CBSVXHQDZYDLKK-QMMMGPOBSA-N
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Description

®-4-(tert-Butoxy)-4-oxo-2-(thiophen-2-yl)butanoic acid is an organic compound that features a thiophene ring, a butanoic acid moiety, and a tert-butoxy group

Preparation Methods

The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the butanoic acid moiety: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the butanoic acid group.

    Addition of the tert-butoxy group: This can be done through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

®-4-(tert-Butoxy)-4-oxo-2-(thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

®-4-(tert-Butoxy)-4-oxo-2-(thiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals, including those used in materials science and nanotechnology.

Mechanism of Action

The mechanism by which ®-4-(tert-Butoxy)-4-oxo-2-(thiophen-2-yl)butanoic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include various signaling cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to ®-4-(tert-Butoxy)-4-oxo-2-(thiophen-2-yl)butanoic acid include other thiophene derivatives and butanoic acid esters. Some examples are:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    4-Oxo-2-(thiophen-2-yl)butanoic acid: Lacks the tert-butoxy group but shares the core structure.

    tert-Butyl 4-oxo-2-(thiophen-2-yl)butanoate: Similar but with a different ester group.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C12H16O4S/c1-12(2,3)16-10(13)7-8(11(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,14,15)/t8-/m0/s1

InChI Key

CBSVXHQDZYDLKK-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CS1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CS1)C(=O)O

Origin of Product

United States

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